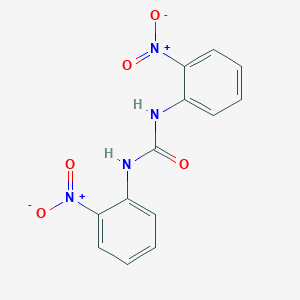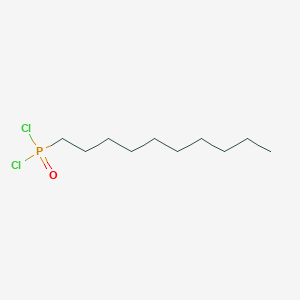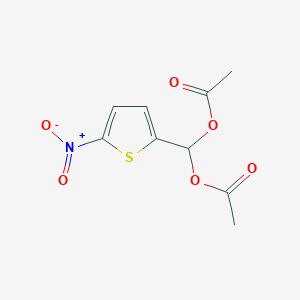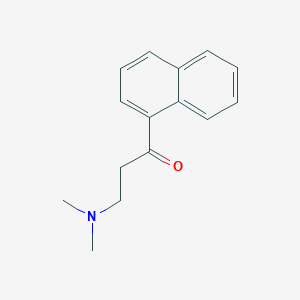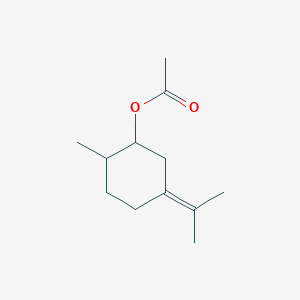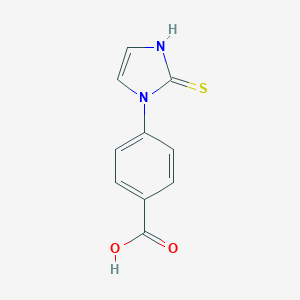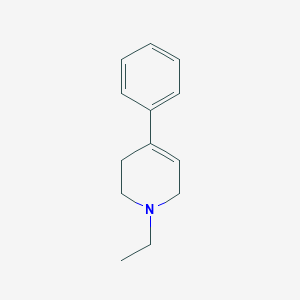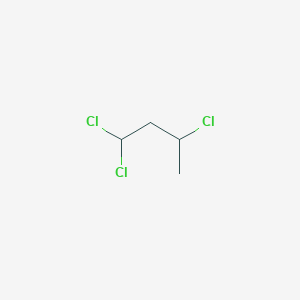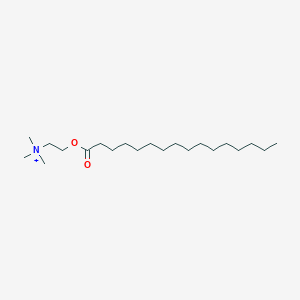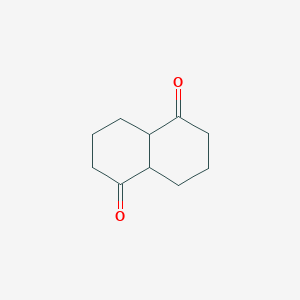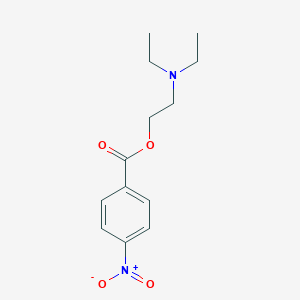![molecular formula C15H12O3 B076455 2-Isopropylnaphtho[2,3-b]furan-4,9-dione CAS No. 13019-43-7](/img/structure/B76455.png)
2-Isopropylnaphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylnaphtho[2,3-b]furan-4,9-dione, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. β-lapachone undergoes a two-electron reduction to form a hydroquinone, which can then undergo a one-electron oxidation to form ROS. The generation of ROS leads to oxidative stress and DNA damage, ultimately resulting in cell death. In addition, β-lapachone has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a role in detoxifying quinones and preventing oxidative stress.
Biochemische Und Physiologische Effekte
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using β-lapachone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in normal cells, making it a potential therapeutic agent with minimal side effects. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. However, one limitation of using β-lapachone in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of β-lapachone. One direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the exploration of its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of β-lapachone with other therapeutic agents, such as radiation and chemotherapy, should be further explored to determine its potential as a combination therapy. Finally, the identification of biomarkers that predict the response to β-lapachone treatment should be further investigated to improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of β-lapachone can be achieved through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. One of the most common methods is chemical synthesis, which involves the reaction of 1,2-naphthoquinone with isopropylamine in the presence of a reducing agent. Microbial fermentation involves the use of microorganisms to produce β-lapachone from simple substrates. Extraction from natural sources, such as the lapacho tree, involves the isolation and purification of β-lapachone from the bark of the tree.
Wissenschaftliche Forschungsanwendungen
β-lapachone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and antimicrobial properties. In cancer research, β-lapachone has been shown to induce cell death in various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties, making it a potential treatment for various infections.
Eigenschaften
CAS-Nummer |
13019-43-7 |
|---|---|
Produktname |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-propan-2-ylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-8H,1-2H3 |
InChI-Schlüssel |
FCFUHTATCQCHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Piktogramme |
Irritant |
Synonyme |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



